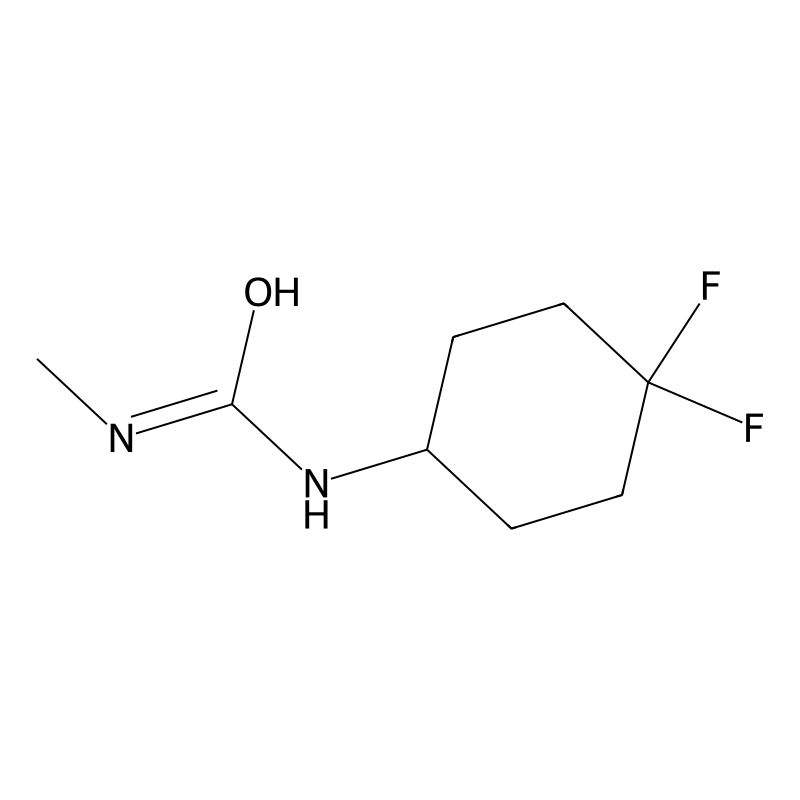

1-(4,4-Difluorocyclohexyl)-3-methylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4,4-Difluorocyclohexyl)-3-methylurea is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and a methyl group attached to the urea functional group. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular formula of 1-(4,4-difluorocyclohexyl)-3-methylurea is C₈H₁₄F₂N₂O, and it has a molecular weight of approximately 178.21 g/mol .

- Nucleophilic Substitution Reactions: The urea nitrogen can act as a nucleophile, allowing for substitutions with various electrophiles.

- Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield amines and carbonyl compounds.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

The specific reactivity of 1-(4,4-difluorocyclohexyl)-3-methylurea may be influenced by the presence of the difluorocyclohexyl group, which could affect steric and electronic properties during reactions .

The synthesis of 1-(4,4-difluorocyclohexyl)-3-methylurea typically involves the following methods:

- Direct Urea Formation: Reacting 4,4-difluorocyclohexylamine with methyl isocyanate under controlled conditions.

- Substitution Reaction: Starting from 1-(4,4-difluorocyclohexyl)amine and reacting it with methyl chloroformate or another methylating agent.

These methods emphasize the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .

1-(4,4-Difluorocyclohexyl)-3-methylurea has potential applications in:

- Agriculture: As a herbicide or pesticide due to its biological activity against plant pathogens.

- Pharmaceuticals: As a building block for synthesizing more complex drug molecules.

The difluorocyclohexyl moiety may enhance lipophilicity and biological activity, making it a candidate for further development in drug discovery .

Interaction studies involving 1-(4,4-difluorocyclohexyl)-3-methylurea focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that similar compounds can interact with enzymes involved in metabolic pathways or act as inhibitors of certain biological processes. Understanding these interactions is crucial for evaluating the compound's efficacy and safety in agricultural or pharmaceutical applications .

Several compounds share structural similarities with 1-(4,4-difluorocyclohexyl)-3-methylurea. The following table highlights these compounds along with their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-methylurea | Contains chlorine substituents on a phenyl ring | Known for herbicidal activity against broadleaf weeds |

| 1-Methylurea | Simple methyl substitution on the urea nitrogen | Basic structure lacking additional functional groups |

| 1-(Phenyl)-3-methylurea | Phenyl group instead of cyclohexyl | Exhibits different biological activities compared to ureas |

| 1-(Naphthalen-2-yl)-3-methylurea | Naphthalene ring system | Potentially higher lipophilicity affecting bioavailability |

The uniqueness of 1-(4,4-difluorocyclohexyl)-3-methylurea lies in its difluorinated cyclohexane structure, which may confer distinct physicochemical properties compared to other urea derivatives. This structural feature potentially enhances its biological activity and selectivity in agricultural applications .